N-((1-phenylpyrrolidin-2-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)butyramide is a chemical compound with the molecular formula C15H22N2O It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)butyramide typically involves the reaction of 1-phenylpyrrolidine with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-phenylpyrrolidine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add butyryl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-phenylpyrrolidin-2-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amide nitrogen or phenyl ring.
Scientific Research Applications
N-((1-phenylpyrrolidin-2-yl)methyl)butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as analgesic, anti-inflammatory, and neuroprotective effects.
Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-((1-phenylpyrrolidin-2-yl)methyl)acetamide: Similar structure with an acetamide group instead of a butyramide group.
N-((1-phenylpyrrolidin-2-yl)methyl)propionamide: Similar structure with a propionamide group instead of a butyramide group.
N-((1-phenylpyrrolidin-2-yl)methyl)valeramide: Similar structure with a valeramide group instead of a butyramide group.
Uniqueness
N-((1-phenylpyrrolidin-2-yl)methyl)butyramide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and biological activities. The presence of the butyramide moiety can influence the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-7-15(18)16-12-14-10-6-11-17(14)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPQIHZVVNPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.